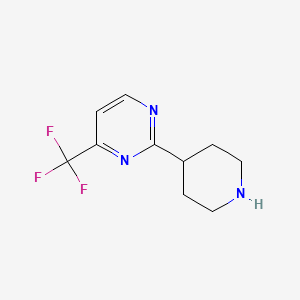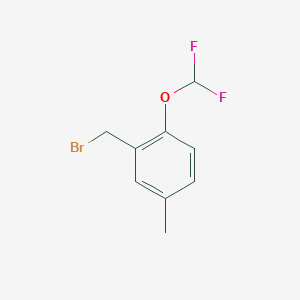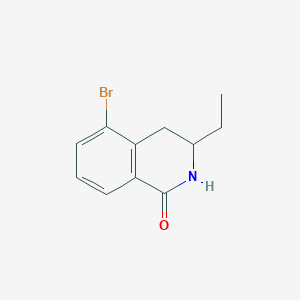
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1339869-22-5 . It has a molecular weight of 254.13 and its IUPAC name is 5-bromo-3-ethyl-3,4-dihydro-1 (2H)-isoquinolinone .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of research interest. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO/c1-2-7-6-9-8 (11 (14)13-7)4-3-5-10 (9)12/h3-5,7H,2,6H2,1H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied. For instance, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Semisynthesis of Natural Products
Compounds structurally related to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one have been used in the synthesis and semisynthesis of various natural products. For instance, brominated tetrahydroisoquinolines were semisynthesized from bromophenols isolated from the red alga Rhodomela confervoides. These compounds, including brominated tetrahydroisoquinolines, have potential applications in drug discovery and natural product synthesis (Ma et al., 2007).
Development of Reagents for Organic Synthesis
Some derivatives of tetrahydroisoquinoline have been used to explore chemical reactions significant in organic synthesis. For example, reactions of bromo-substituted tetrahydroisoquinolines with alkyllithium have been studied to understand the addition mechanisms and to synthesize various complex organic structures (Orito et al., 2000). Additionally, these compounds have been involved in the synthesis of pyrrolo[2,1-a]isoquinolines, indicating their utility in creating complex heterocyclic structures (Voskressensky et al., 2010).
Structural and Stereochemical Analysis
The structural and stereochemical aspects of tetrahydroisoquinoline derivatives have been studied extensively. For example, the absolute configurations of certain optically active tetrahydroisoquinoline derivatives were determined, providing valuable insights into the stereochemistry of these compounds (Gzella et al., 2002). Understanding the stereochemistry is crucial for the application of these compounds in the synthesis of stereochemically pure pharmaceuticals.
Investigation into Biological Activities and Potential Therapeutics
Several studies have focused on evaluating the biological activities of tetrahydroisoquinoline derivatives. These compounds have been examined for their potential as ligands for sigma receptors, which can be significant in developing treatments for various neurological disorders (Xu et al., 2007). In addition, some derivatives have been synthesized and assessed for their inotropic effects, providing insights into their potential therapeutic applications (Khushmatov et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-3-ethyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-7-6-9-8(11(14)13-7)4-3-5-10(9)12/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAANYRXFXUAIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)

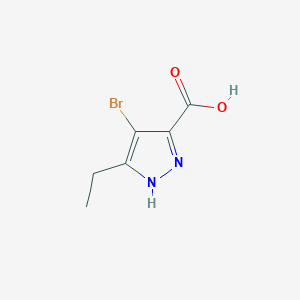
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)

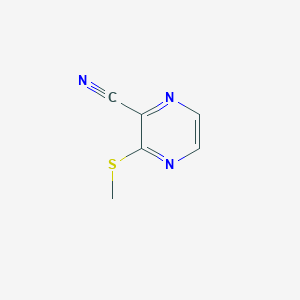
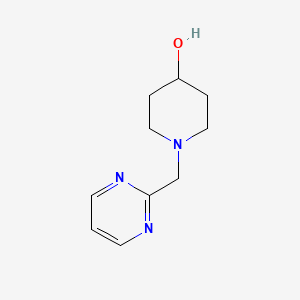
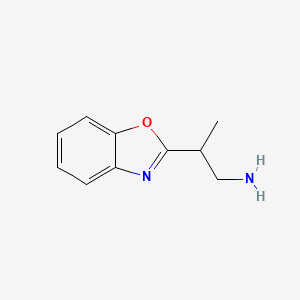
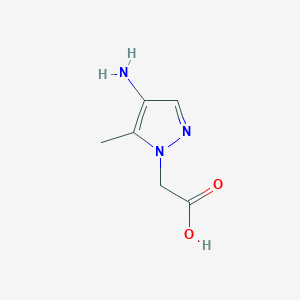
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
